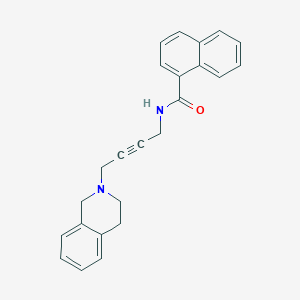

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide, commonly referred to as DIQBA, is a synthetic compound that has gained attention for its potential applications in scientific research. DIQBA is a small molecule that has been shown to modulate the activity of certain proteins, making it a valuable tool for studying various biological processes.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Atropisomeric Alkaloids

Research has demonstrated the utility of planar chiral arene chromium complexes in the stereoselective synthesis of atropisomeric korupensamines A and B, which share structural motifs with N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide. This synthesis involves syn-selective cross-coupling and axial isomerization or tricarbonylchromium migration, highlighting a method that could potentially be applied to the synthesis of related compounds (Watanabe et al., 2004).

Biological Activities of Naphthylisoquinoline Alkaloids

Naphthylisoquinoline alkaloids, a class to which N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide is structurally related, have been found to exhibit a diverse array of biological activities. These compounds, naturally occurring in certain plant families, have shown promise in antiviral, antiprotozoal, and antitumor applications, suggesting potential research applications for similar compounds in pharmacology and medicinal chemistry (Ibrahim & Mohamed, 2015).

Synthesis of Fluorescent and Photoactivatable Analogues

The development of photoactive and fluorescent derivatives of naphthylisoquinoline alkaloids for biological studies is another area of research that underscores the relevance of complex organic synthesis in understanding the mode of action of bioactive compounds. This approach facilitates the investigation of drug-target interactions, providing a framework that could be extended to the study of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide derivatives in biological systems (Bringmann et al., 2007).

Novel Biosynthetic Pathways

Explorations into the biosynthesis of isoquinoline alkaloids have revealed novel pathways, highlighting the role of acetate units in the formation of both the isoquinoline and naphthalene portions of such compounds. This research into stress-related metabolism and novel biosynthetic routes offers valuable insights into the production and potential modifications of compounds like N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide for therapeutic applications (Bringmann & Feineis, 2001).

Propiedades

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c27-24(23-13-7-11-20-9-3-4-12-22(20)23)25-15-5-6-16-26-17-14-19-8-1-2-10-21(19)18-26/h1-4,7-13H,14-18H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDXLVWPPUIHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2919572.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2919575.png)

![9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2919576.png)

![1-(4-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2919578.png)

![3-(2-chlorophenyl)-N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B2919579.png)

![3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2919580.png)

![9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2919586.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919588.png)

![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)

![6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2919594.png)